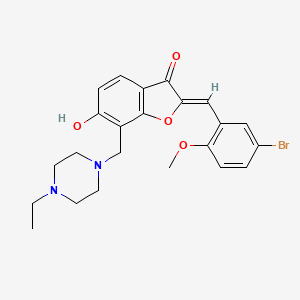

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O4/c1-3-25-8-10-26(11-9-25)14-18-19(27)6-5-17-22(28)21(30-23(17)18)13-15-12-16(24)4-7-20(15)29-2/h4-7,12-13,27H,3,8-11,14H2,1-2H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEQSJCRVRXAPE-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)Br)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)Br)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a benzofuran backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the bromine and methoxy groups is expected to enhance its lipophilicity and bioactivity.

Biological Activity Overview

Benzofuran derivatives are recognized for a range of biological activities, including:

- Anticancer : Many benzofuran compounds exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : They have shown promise in reducing inflammation markers such as TNF and IL levels.

- Antimicrobial : Some derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.

- Neuroprotective : Certain compounds are being investigated for their potential in treating neurodegenerative diseases.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated a significant increase in reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase activation in K562 leukemia cells. The specific compound under review may exhibit similar mechanisms due to its structural similarities .

2. Anti-inflammatory Effects

Research has shown that benzofuran derivatives can effectively inhibit pro-inflammatory cytokines. One study reported that a benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells . This suggests that the compound could be beneficial in managing chronic inflammatory conditions.

3. Antimicrobial Activity

Preliminary antimicrobial studies indicated that certain benzofuran derivatives possess moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 16 to 64 µg/mL against Gram-positive bacteria . The compound's structure may contribute to this activity through interactions with bacterial membranes or metabolic pathways.

Case Studies

A few notable case studies involving similar benzofuran compounds provide insight into the potential applications of the compound :

The proposed mechanisms for the biological activities of benzofuran derivatives include:

- Apoptosis Induction : Through ROS generation and subsequent mitochondrial dysfunction.

- Cytokine Inhibition : By blocking pathways involved in inflammation (e.g., NF-κB signaling).

- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. The compound can be synthesized as a potential antimicrobial agent targeting various bacterial and fungal strains. Its structural modifications, such as the presence of bromine and methoxy groups, enhance its bioactivity against pathogens .

- Anticancer Properties : Research indicates that benzofuran derivatives, including this compound, may exhibit cytotoxic effects on cancer cells. Preliminary studies suggest that it could inhibit cell proliferation in various cancer types, making it a candidate for further investigation in anticancer drug development .

- Neuropharmacology : Given its structural features, this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, indicating possible applications in treating conditions such as anxiety and depression .

Biological Research

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may serve as an inhibitor of alkaline phosphatases, which are implicated in various physiological processes and diseases .

- Receptor Binding Studies : The interaction of this compound with specific biological receptors can provide insights into its mechanism of action and therapeutic potential. Research into its binding affinity to target receptors can help understand its pharmacodynamics and pharmacokinetics .

Synthetic Applications

- Synthesis of Novel Derivatives : The unique structure of (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one allows for the synthesis of various derivatives through chemical modifications. This versatility is crucial for developing new compounds with tailored biological activities .

- Catalytic Applications : The compound can be utilized in catalytic reactions involving benzofuran derivatives, facilitating the synthesis of other bioactive compounds through condensation reactions under solvent-free conditions or microwave irradiation .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives for their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibitory effects, suggesting the potential for this compound in developing new antimicrobial agents .

- Cytotoxicity Testing : In vitro studies on cancer cell lines demonstrated that certain benzofuran derivatives showed selective cytotoxicity against tumor cells while sparing healthy cells. This selectivity is crucial for minimizing side effects in cancer therapy, positioning the compound as a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran-3(2H)-one derivatives modified with benzylidene and heterocyclic side chains. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Insights :

Methoxy in the main compound vs. hydroxy in BPOH-TPA reduces hydrogen-bonding capacity, which may affect target binding . Fluorine () and methyl () substituents on the benzylidene alter steric and electronic profiles, impacting binding pocket compatibility .

C7 Substituent Variations: The 4-ethylpiperazinylmethyl group in the main compound offers superior solubility compared to dimethylaminomethyl () or methyl (). Ethylpiperazine’s basicity may facilitate salt formation, enhancing bioavailability .

Core Structure Differences: Benzofuran-3(2H)-one derivatives (main compound, –6) share a planar aromatic system conducive to π-π stacking, whereas benzophenone () and benzodithiazine () cores offer distinct electronic environments for specialized applications (e.g., fluorescence or redox activity) .

Synthetic Routes: Suzuki coupling () and Knoevenagel condensation (inferred for the main compound) are common strategies for introducing benzylidene groups. Piperazine side chains are typically added via nucleophilic substitution or reductive amination .

Research Implications

While direct pharmacological data for the main compound are absent, structural comparisons suggest:

- Enhanced Solubility : The ethylpiperazine group may address limitations of simpler analogs (e.g., ’s methyl group) in aqueous environments.

- Target Selectivity : The bromo-methoxybenzylidene moiety could confer selectivity for hydrophobic binding pockets compared to fluoro or methyl analogs.

- Further Optimization : Hybridizing features from (hydroxyethylpiperazine) and the main compound could balance solubility and target interaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one, and how can purity be optimized?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including Knoevenagel condensation for the benzylidene moiety and nucleophilic substitution for introducing the 4-ethylpiperazine group. For analogous benzofuran derivatives, Suzuki coupling or ester hydrolysis followed by reductive amination are common . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or DCM/hexane mixtures. Monitor intermediates via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers validate the structural configuration of this compound, particularly the (Z)-isomer specificity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry, as demonstrated for structurally similar benzylidene-benzofuranones . If crystals are unavailable, use NOESY NMR to detect spatial proximity between the benzylidene proton and adjacent substituents. Computational validation (DFT-based geometry optimization) can supplement experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., MCF-7, HeLa) or bacterial/fungal strains. For mechanistic insights, pair these with ROS detection assays or membrane permeability tests. Use positive controls like doxorubicin (anticancer) or ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents (e.g., bromo → iodo, ethylpiperazine → morpholine) and evaluate changes in activity. Use molecular docking (AutoDock Vina, PDB: 1M17 for kinase targets) to predict binding affinities. Corrogate results with experimental IC50 values from dose-response assays .

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

- Methodological Answer : Reassess computational parameters (e.g., protonation states, solvation models) and validate force fields. Experimentally, confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS. If discrepancies persist, evaluate off-target effects using proteome-wide affinity profiling .

Q. What strategies mitigate solubility challenges during in vivo studies of this hydrophobic compound?

- Methodological Answer : Employ co-solvents (e.g., Cremophor EL/PEG 400) or formulate as nanoparticles (liposomal encapsulation or PLGA-based carriers). Preclinical pharmacokinetic studies should monitor bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Q. How can researchers elucidate the mechanism of action (MOA) for this compound’s observed anticancer effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.